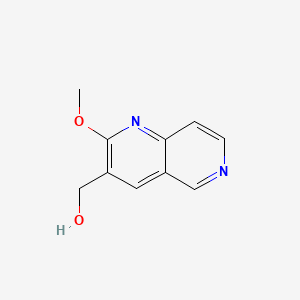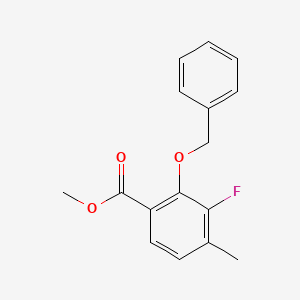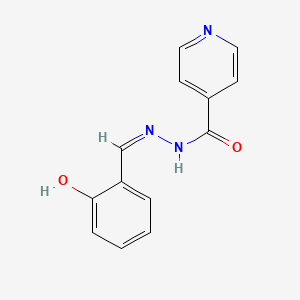
2-Piperidinecarboxylic acid, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Piperidinecarboxylic acid, monohydrochloride is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is also known as pipecolic acid hydrochloride. It is a white crystalline solid that is soluble in water and commonly used in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Piperidinecarboxylic acid can be synthesized through the catalytic hydrogenation of picolinic acid. This process involves the reduction of picolinic acid using hydrogen gas in the presence of a palladium-carbon catalyst. The reaction is typically carried out under mild conditions, with low hydrogenation pressure and temperature, resulting in high yields of the desired product .
Industrial Production Methods
Industrial production of 2-piperidinecarboxylic acid often involves similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal side reactions and waste generation .
Análisis De Reacciones Químicas
Types of Reactions
2-Piperidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form piperidine derivatives.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium-carbon catalyst is commonly used.
Substitution: Reagents such as thionyl chloride or phosphorus pentachloride can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-Piperidinecarboxylic acid, monohydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-piperidinecarboxylic acid, monohydrochloride involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor to neurotransmitters and other biologically active molecules. The compound can also inhibit certain enzymes, affecting metabolic pathways and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Pipecolic acid: A similar compound with a carboxylic acid group attached to the piperidine ring.
Nipecotic acid: Another piperidine derivative with a similar structure but different functional groups.
Isonipecotic acid: A structural isomer of pipecolic acid with the carboxylic acid group in a different position.
Uniqueness
2-Piperidinecarboxylic acid, monohydrochloride is unique due to its specific hydrochloride salt form, which enhances its solubility and stability. This makes it particularly useful in pharmaceutical applications where solubility and stability are critical .
Propiedades
Número CAS |
54571-04-9 |
|---|---|
Fórmula molecular |
C8H16ClN3O2 |
Peso molecular |
221.68 g/mol |
Nombre IUPAC |
N'-acetylpiperidine-2-carbohydrazide;hydrochloride |
InChI |
InChI=1S/C8H15N3O2.ClH/c1-6(12)10-11-8(13)7-4-2-3-5-9-7;/h7,9H,2-5H2,1H3,(H,10,12)(H,11,13);1H |
Clave InChI |
GXJAGECJDOGHJW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NNC(=O)C1CCCCN1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 8-bromoimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B14016791.png)


![Rel-(1R,5S,6s)-6-methoxy-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B14016823.png)



![5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole](/img/structure/B14016847.png)
![2,7-Naphthalenedisulfonicacid, 5-amino-4-hydroxy-3-[2-[4-[(2-thiazolylamino)sulfonyl]phenyl]diazenyl]-](/img/structure/B14016852.png)

![7-Methoxy-1H-pyrazolo[4,3-C]pyridine-6-carbonitrile](/img/structure/B14016875.png)



